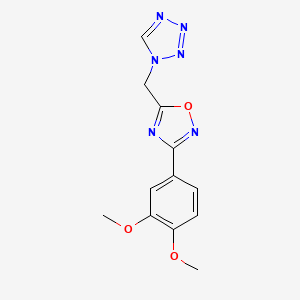![molecular formula C15H18N6O B7574011 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine](/img/structure/B7574011.png)
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine, also known as EOMAQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. EOMAQ is a quinazoline derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the field of life sciences.
Mecanismo De Acción
The mechanism of action of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine is not fully understood, but it is thought to act as a protein kinase inhibitor. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. This compound may also inhibit other protein kinases, although further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine in lab experiments is its specificity for protein kinases, which allows researchers to study the role of these enzymes in cellular processes. This compound also has a relatively low toxicity profile, making it a safer alternative to other protein kinase inhibitors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine. One area of interest is the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound in these settings. Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify other protein kinases that it may inhibit.
Métodos De Síntesis
The synthesis of 2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine involves a multi-step process that starts with the reaction of 4-chloro-2-methylquinazoline with sodium azide to form 4-azido-2-methylquinazoline. This intermediate is then reacted with ethyl glyoxalate to form 2-ethyl-5-(4-azido-2-methylquinazolin-2-yl)oxazole. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
2-[[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine has been studied extensively for its potential use in various scientific research applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a valuable tool for researchers studying these areas. This compound has also been used in studies investigating the role of protein kinases in various cellular processes, including cell growth and differentiation.
Propiedades
IUPAC Name |
2-[[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-12-18-14(22-20-12)9-21(2)8-13-17-11-7-5-4-6-10(11)15(16)19-13/h4-7H,3,8-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVVQNDLGMCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(C)CC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-3-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridazine-4-carboxamide](/img/structure/B7573935.png)
![1-[2-[1-[(1-Phenyltriazol-4-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573937.png)
![3-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-5,6-dimethylpyridazine-4-carboxamide](/img/structure/B7573945.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)


![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)

![3-[1-(4-Chloro-2-cyanophenyl)piperidin-3-yl]propanamide](/img/structure/B7573994.png)
![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7574008.png)
![2-[2-(1-Acetylpyrrolidin-2-yl)pyrrolidin-1-yl]-1-(azetidin-1-yl)ethanone](/img/structure/B7574022.png)